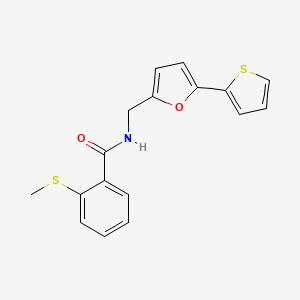

2-(methylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S2/c1-21-15-6-3-2-5-13(15)17(19)18-11-12-8-9-14(20-12)16-7-4-10-22-16/h2-10H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURFFDKGXZFSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core is formed by reacting with an amine under basic conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate.

Coupling with Furan-Thiophene Moiety: The final step involves coupling the benzamide derivative with a furan-thiophene moiety using a palladium-catalyzed cross-coupling reaction such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene and furan rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated thiophene or furan derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds containing furan rings exhibit significant antiviral properties. A study reported that related furan derivatives demonstrated effective inhibition against various viral infections with EC50 values ranging from 0.20 to 0.96 μM. The mechanism of action is believed to involve interference with viral replication processes, making this compound a candidate for further antiviral drug development.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, derivatives similar to this compound have shown significant cytotoxicity against cancer cell lines, with IC50 values typically ranging from 5 to 15 μM. These effects are often mediated by the modulation of critical signaling pathways such as MAPK/ERK, which play a vital role in cell proliferation and survival.

| Study Focus | IC50 Values (μM) |

|---|---|

| Breast Cancer Cells | 5 - 15 |

| Prostate Cancer Cells | 10 - 20 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in several studies. It has demonstrated activity against both gram-positive and gram-negative bacteria as well as fungi. For example, certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Mycobacterium tuberculosis, indicating strong potential for use in treating resistant infections.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzofuran Derivative A | 8 | M. tuberculosis |

| Benzofuran Derivative B | 3.12 | E. coli |

| Benzofuran Derivative C | 6.25 | S. aureus |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its potential utility in treating inflammatory diseases, where reducing inflammation is crucial for patient management.

Case Studies

Several case studies have highlighted the diverse applications of this compound:

- Antiviral Study : A study focused on the synthesis of furan-based compounds demonstrated their efficacy against viral targets, paving the way for new antiviral therapies.

- Anticancer Research : In vitro assays revealed that compounds with structural similarities to this compound could inhibit cancer cell growth effectively, supporting its development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide depends on its application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context.

Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, which is crucial for its function in devices like OLEDs and OPVs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a detailed comparison using evidence from diverse studies:

Furanylbenzamide Derivatives Targeting SHP2 in Leukemia

Compounds from and , such as SBI-2128 , SBI-5923 , and SBI-2126 , share a (Z)-configured benzamide core with a furan-thiophene hybrid substituent. Key differences include:

- Substituent Variations: SBI-2128 has a hydroxyphenyl group, while 2-(methylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide replaces this with a methylthio group.

- Biological Activity : SHP2 inhibitors like SBI-2126 (IC₅₀ = 0.12 µM) show high potency due to hydrogen bonding with catalytic residues. The methylthio group in the target compound may exhibit weaker hydrogen-bonding capacity but improved lipophilicity, balancing potency and bioavailability .

Table 1: Comparison of Furanylbenzamide Derivatives

| Compound | Substituent (R Group) | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| SBI-2128 | Hydroxyphenyl | SHP2 | 0.15 µM | |

| SBI-5923 | Phenyl | SHP2 | 0.23 µM | |

| Target Compound | Methylthio | Undisclosed* | N/A | – |

1,3,4-Oxadiazole-Benzamide Hybrids

Compounds like LMM11 () and N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide derivatives () feature a 1,3,4-oxadiazole ring instead of the furan-thiophene system. Key distinctions include:

Table 2: Oxadiazole-Benzamide Analogs

| Compound | Core Scaffold | Biological Activity | EC₅₀/IC₅₀ | Reference |

|---|---|---|---|---|

| LMM11 | Oxadiazole-Benzamide | Antifungal | 8.5 µg/mL | |

| Compound 4415 | Oxadiazole-Benzamide | Antiviral | 1.2 µM |

Thiophene-Sulfonamide Derivatives

Compounds from (e.g., 96 , 99 ) and share thiophene and benzamide motifs but incorporate sulfonamide linkages. For instance, Compound 99 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(2-(methylthio)pyrimidin-4-yl)thiophene-2-sulfonamide) includes a methylthio-pyrimidine group. Differences include:

- Pharmacokinetics : Sulfonamide groups (e.g., in Compound 99) increase water solubility but may limit CNS penetration compared to the methylthio-benzamide group in the target compound .

- Target Selectivity : Sulfonamide derivatives in show affinity for SARS-CoV-2 PLpro (e.g., Compound 55 , IC₅₀ = 0.8 µM), whereas methylthio-benzamides might target kinases or phosphatases due to their resemblance to ATP-competitive inhibitors .

Nitazoxanide Analogs

Nitazoxanide (), a nitro-thiazole benzamide, shares the benzamide core but replaces the furan-thiophene system with a nitro-thiazole group. Key contrasts:

Key Research Findings and Implications

Substituent-Driven Activity : Methylthio groups enhance lipophilicity and metabolic stability compared to polar substituents (e.g., hydroxyl or nitro groups) but may reduce target affinity .

Scaffold Flexibility : The furan-thiophene hybrid in the target compound balances aromatic stacking interactions and solubility, a feature absent in rigid oxadiazole or sulfonamide analogs .

Biological Activity

The compound 2-(methylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a methylthio group, a thiophene ring, and a furan moiety. The synthesis typically involves multi-step organic reactions, which include the preparation of intermediates followed by coupling reactions to form the final product.

Synthetic Route Overview

- Preparation of Intermediates : The initial step involves synthesizing the methylthio-substituted phenyl compound and the thiophen-furan derivative.

- Coupling Reaction : These intermediates are coupled through an amide bond formation under controlled conditions using catalysts and specific solvents to ensure high yield and purity.

Biological Activity

Research indicates that this compound may possess several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various bacterial strains.

- Anticancer Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in cellular models.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | IC50 values < 20 µM in cancer cell lines | |

| Anti-inflammatory | Reduced TNF-alpha levels in vitro |

The biological activity of the compound is hypothesized to result from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways linked to inflammation and cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways crucial for cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of structurally similar compounds, providing insights into the potential mechanisms at play:

- Thiazole Derivatives Study : A study on thiazole derivatives indicated that modifications on the aromatic rings significantly affected their antimalarial activity, suggesting that structural variations can enhance biological efficacy .

- Hybrid Compounds Research : Research on hybrid phthalimido-thiazole compounds revealed promising leishmanicidal activity, emphasizing the importance of functional group positioning for optimal biological effects .

- N-Heterocycles as Antiviral Agents : Investigations into N-Heterocycles highlighted their potential as antiviral agents, with some compounds exhibiting low toxicity while effectively inhibiting viral replication .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(methylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide?

Answer:

The compound is typically synthesized via a multi-step protocol involving:

- Step 1: Formation of the benzamide core through condensation of 2-(methylthio)benzoic acid with a primary amine intermediate. Microwave-assisted methods (e.g., 100–120°C, 20–30 minutes) can enhance reaction efficiency .

- Step 2: Functionalization of the furan-thiophene moiety. For example, coupling 5-(thiophen-2-yl)furan-2-carbaldehyde with methylamine via reductive amination, followed by purification using column chromatography (silica gel, ethyl acetate/hexane) .

- Characterization: Confirmation via TLC (Rf ~0.5 in 1:1 EtOAc/hexane), melting point analysis, and spectroscopic methods (¹H/¹³C NMR, IR) .

Basic: How is structural confirmation performed for this compound?

Answer:

- ¹H NMR: Key signals include:

- IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–S) .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z corresponding to the molecular formula (C₁₈H₁₆N₂O₂S₂, calculated m/z 380.4) .

Advanced: How can spectral data contradictions (e.g., overlapping signals in NMR) be resolved?

Answer:

- 2D NMR Techniques: Use HSQC or COSY to resolve overlapping aromatic signals. For example, cross-peaks between furan protons (δ 6.2–6.8 ppm) and adjacent groups can confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <2 ppm error to rule out impurities .

- X-ray Crystallography: If crystallizable, single-crystal analysis provides unambiguous confirmation of the structure (e.g., bond angles, dihedral planes) .

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Anticancer Screening: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, with IC₅₀ calculation .

- Data Validation: Include positive controls (e.g., doxorubicin for anticancer assays) and triplicate measurements .

Advanced: How can the thiophene-furan moiety influence biological activity?

Answer:

- Electron-Rich Heterocycles: The thiophene and furan rings enhance π-π stacking with biological targets (e.g., enzyme active sites). Computational docking (AutoDock Vina) can predict binding affinities .

- Structure-Activity Relationship (SAR): Modify substituents on the thiophene ring (e.g., nitro, chloro) to assess changes in potency. For example, trifluoromethyl groups may improve metabolic stability .

Basic: What safety precautions are required when handling this compound?

Answer:

- Toxicity Data: Classified as Acute Toxicity Category 4 (oral LD₅₀ >500 mg/kg). Use PPE (gloves, lab coat) and work in a fume hood .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize reaction yields when synthesizing derivatives?

Answer:

- Solvent Optimization: Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve yields by 10–15% .

- Catalysis: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of thiophene derivatives (yield >80%) .

- Microwave Assistance: Reduce reaction time from 24 hours to 30 minutes while maintaining >90% purity .

Advanced: How to address discrepancies in biological activity between similar analogs?

Answer:

- Metabolic Stability Testing: Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation of certain analogs .

- Permeability Assessment: Caco-2 cell monolayer studies can explain poor activity due to low intestinal absorption .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- LogP Calculation: Use ChemDraw or MarvinSketch to estimate partition coefficients (predicted LogP ~3.2) .

- ADMET Prediction: SwissADME or ADMETLab 2.0 assess bioavailability, blood-brain barrier penetration, and toxicity .

Advanced: How to design a stability study under varying pH and temperature?

Answer:

- Forced Degradation: Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- pH Stability: Prepare buffers (pH 1–9) and analyze by LC-MS to identify hydrolysis products (e.g., benzamide cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.